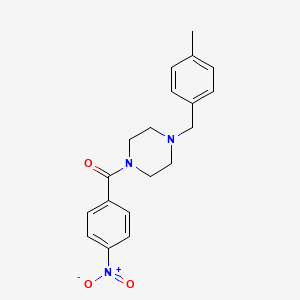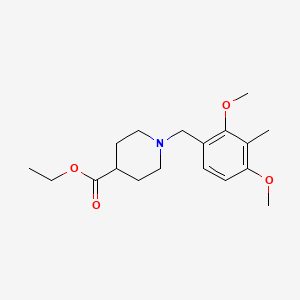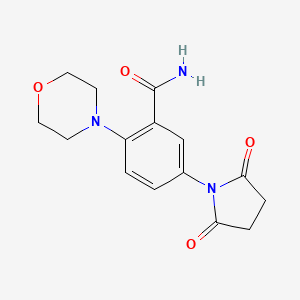
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide, also known as MTA, is a compound that has been extensively studied for its potential as an anticancer agent. MTA belongs to the class of compounds known as acrylamides, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide may inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide may alter the expression of genes involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. It has also been shown to inhibit the expression of proteins involved in cell cycle regulation, such as cyclin D1 and CDK4. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis.
実験室実験の利点と制限
One advantage of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide in lab experiments is its specificity for HDAC inhibition, which may reduce off-target effects. However, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide is also known to be relatively unstable and may require careful handling and storage. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to have low solubility in water, which may limit its use in certain experiments.
将来の方向性
Future research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide may focus on improving its stability and solubility, as well as exploring its potential as a combination therapy with other anticancer agents. In addition, further studies may be needed to fully understand the mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide and its potential for use in clinical settings.
合成法
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide can be synthesized through a multistep process involving the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 2-nitrobenzaldehyde followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide can induce apoptosis, inhibit cell proliferation, and reduce the migration and invasion of cancer cells. In vivo studies have also shown promising results, with N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide inhibiting tumor growth and metastasis in animal models.
特性
IUPAC Name |
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-8-14-15-12(20-8)13-11(17)7-6-9-4-2-3-5-10(9)16(18)19/h2-7H,1H3,(H,13,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYMBJFUQKLOQB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5852993.png)


![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5853008.png)
![2-chloro-4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853017.png)




![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)
![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)

